5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole
Overview
Description
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole is a complex organic compound that features a tetrazole ring and a boronate ester group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity, particularly in the context of organic synthesis and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of aggregation-induced emission molecules .
Mode of Action
It’s known that the pinacolborane group enables the suzuki coupling reaction .
Biochemical Pathways
The compound is involved in the Suzuki coupling reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds between two different types of organic compounds .
Result of Action
The compound is used in the synthesis of aggregation-induced emission molecules . These molecules have the unique property of emitting light when they aggregate, making them useful in various applications such as bioimaging and sensing .
Biochemical Analysis
Biochemical Properties
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as kinases and phosphatases, influencing their activity through covalent bonding or non-covalent interactions. The boronate ester group in this compound can form reversible covalent bonds with diols and hydroxyl groups on proteins, thereby modulating their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving phosphorylation and dephosphorylation events. By interacting with kinases and phosphatases, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronate ester group can form reversible covalent bonds with serine, threonine, and tyrosine residues on proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as pH, temperature, and the presence of other reactive species. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and promote cell survival. At high doses, it may exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific concentration of this compound is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as cell type, tissue architecture, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect energy metabolism. The precise localization of this compound determines its role in cellular processes and its overall biochemical impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole typically involves the following steps:
Formation of the Boronate Ester Group: The starting material, 4-bromo-1,2-dimethylbenzene, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dimethylbenzene.
Tetrazole Ring Formation: The intermediate is then subjected to a cycloaddition reaction with sodium azide and triethyl orthoformate to form the tetrazole ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl or vinyl halide as the coupling partner.
Cycloaddition: Sodium azide and triethyl orthoformate are used for the formation of the tetrazole ring.
Major Products
Cross-Coupling Products: The major products from Suzuki-Miyaura reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.
Biology and Medicine
Drug Development:
Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic purposes.
Industry
Catalysis: Employed in catalytic processes, particularly in the formation of carbon-carbon bonds.
Electronic Materials: Used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid
- 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-tetrazole
Uniqueness
The presence of both a boronate ester group and a tetrazole ring in 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole makes it particularly versatile. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-5-9(6-8-10)11-15-17-18-16-11/h5-8H,1-4H3,(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVJWUKLJDJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671293 | |
Record name | 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775351-40-1 | |
Record name | 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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